4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole
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Overview
Description
4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorophenyl, fluorophenyl, and pyridyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups are often introduced via nucleophilic substitution reactions.
Attachment of the Pyridyl Group: This step may involve coupling reactions using suitable catalysts.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and overall properties
Properties
Molecular Formula |
C20H14ClFN4S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14ClFN4S/c21-16-3-7-18(8-4-16)26-19(15-9-11-23-12-10-15)24-25-20(26)27-13-14-1-5-17(22)6-2-14/h1-12H,13H2 |
InChI Key |
RVWRFQHEUMIGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Origin of Product |
United States |
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